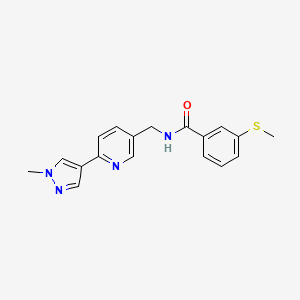

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(methylthio)benzamide

Description

Properties

IUPAC Name |

N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-methylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4OS/c1-22-12-15(11-21-22)17-7-6-13(9-19-17)10-20-18(23)14-4-3-5-16(8-14)24-2/h3-9,11-12H,10H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIYSWERNQKCPGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=CC(=CC=C3)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(methylthio)benzamide typically involves multiple steps:

Formation of 1-methyl-1H-pyrazol-4-yl group: This can be synthesized by reacting 1-methylpyrazole with appropriate reagents under controlled conditions.

Synthesis of 6-(1-methyl-1H-pyrazol-4-yl)pyridine: This involves the coupling of the 1-methyl-1H-pyrazol-4-yl group with a pyridine derivative.

Attachment of the benzamide group: The final step involves the reaction of the intermediate with 3-(methylthio)benzoyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(methylthio)benzamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted benzamides.

Scientific Research Applications

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(methylthio)benzamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Biological Studies: The compound can be used to study the interaction of small molecules with biological macromolecules.

Chemical Biology: It can serve as a probe to investigate cellular pathways and mechanisms.

Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(methylthio)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and pyridine moieties may facilitate binding to active sites, while the benzamide group can interact with other regions of the target molecule. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Target Selectivity

The compound shares structural motifs with several pharmacologically active molecules:

Key Observations :

- Target Specificity : Unlike imatinib (a multi-kinase inhibitor), the methylthio-benzamide structure of the query compound may confer selectivity for discoidin domain receptors (DDR1/2) or other tyrosine kinases, as seen in related benzamide derivatives .

- Potency: Benzoquinazolinone 12, a structurally distinct analog, demonstrates submicromolar potency for M1 mAChR, highlighting the role of hybrid heterocycles in receptor modulation . The query compound’s methylthio group may enhance binding affinity compared to unsubstituted benzamides.

- Synthetic Accessibility : The compound’s synthesis likely parallels routes for analogs like Compound 25, involving palladium-catalyzed coupling or nucleophilic substitution (e.g., describes similar pyrazole-amine syntheses) .

Pharmacokinetic and Physicochemical Properties

- Metabolic Stability : Pyrazole rings generally resist oxidative metabolism, but the methylthio group may be susceptible to sulfoxidation, necessitating further optimization .

Biological Activity

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(methylthio)benzamide, a compound characterized by its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Structural Overview

The molecular formula of this compound is , with a molecular weight of 293.32 g/mol. The compound features a pyrazole ring, a pyridine moiety, and a benzamide structure, which are essential for its biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.

Table 1: Cytotoxicity Data for Related Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 | TBD |

| 6-(1-Methylpyrazol-4-yl)pyridine | NCI-H460 | 14.31 |

| 1-(2′-Hydroxypropyl)-3-(4-chlorophenyl)-pyrazole | A549 | 26 |

| 1,3-Diphenylpyrazole | HepG2 | 17.82 |

Note: TBD indicates that specific IC50 values for this compound are yet to be determined.

The mechanism through which this compound exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells, leading to cell death.

- Microtubule Disruption : Some pyrazole derivatives affect microtubule dynamics, which is crucial for cell division.

Case Studies

A recent study explored the synthesis and biological evaluation of various pyrazole derivatives, including those structurally related to this compound. The research demonstrated that these compounds exhibited promising anticancer activity against multiple cell lines, including MCF7 and NCI-H460, with IC50 values indicating potential efficacy.

Study Highlights

- Cytotoxicity Testing : Compounds were tested against various cancer cell lines using MTT assays.

- Structure–Activity Relationship (SAR) : The study emphasized the importance of structural modifications in enhancing biological activity.

Q & A

Q. Q1. What synthetic methodologies are reported for pyrazole-pyridine hybrid compounds like N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(methylthio)benzamide?

Answer: Synthesis typically involves coupling reactions under transition-metal catalysis. For example, copper(I)-mediated cross-coupling between pyridinylmethylamine derivatives and substituted benzamides is a common approach. Key steps include:

- Reagent optimization : Use of cesium carbonate as a base and copper(I) bromide as a catalyst (e.g., yields ~17–20% for analogous compounds) .

- Purification : Chromatographic separation (e.g., gradient elution with ethyl acetate/hexane) to isolate the target compound .

- Validation : Characterization via NMR, NMR, and HRMS to confirm regioselectivity and purity .

Q. Q2. How are structural and purity analyses conducted for this compound?

Answer:

- Spectroscopic techniques : NMR detects methylthio (δ ~2.5 ppm) and pyrazole CH (δ ~3.8 ppm) groups. NMR confirms carbonyl (C=O, δ ~165 ppm) and aromatic carbons .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .

- Mass spectrometry : HRMS (ESI) identifies [M+H] with <5 ppm error .

Advanced Research Questions

Q. Q3. What strategies resolve contradictions in biological activity data for pyrazole-containing analogs?

Answer: Contradictions often arise from assay conditions or structural nuances. Methodological solutions include:

- Dose-response profiling : Testing across multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects .

- Structural analogs : Comparing activity of derivatives (e.g., replacing methylthio with trifluoromethyl) to isolate substituent effects .

- Computational validation : Molecular docking to predict binding affinities (e.g., using AutoDock Vina) and correlate with experimental IC values .

Q. Q4. How can reaction yields be optimized for large-scale synthesis?

Answer:

Q. Q5. What computational methods predict the compound’s pharmacokinetic properties?

Answer:

- ADMET prediction : Tools like SwissADME calculate logP (lipophilicity) and metabolic stability. The methylthio group increases logP (~3.5), suggesting moderate blood-brain barrier permeability .

- Docking studies : Targeting kinase domains (e.g., RET kinase) using PyMOL to identify critical H-bond interactions (e.g., benzamide carbonyl with Lys758) .

Q. Q6. How do structural modifications (e.g., methylthio vs. trifluoromethyl) impact bioactivity?

Answer:

- Methylthio group : Enhances electron density at the benzamide ring, improving π-π stacking with hydrophobic pockets (e.g., in kinase inhibitors) .

- Trifluoromethyl substitution : Increases metabolic stability (t > 6 h in microsomal assays) but may reduce solubility .

- Case study : Replacing methylthio with CF in analogs increased IC by 10-fold in RET kinase inhibition assays .

Q. Q7. What experimental designs validate target engagement in cellular assays?

Answer:

- Cellular thermal shift assays (CETSA) : Monitor compound-induced stabilization of target proteins (e.g., RET kinase) across a temperature gradient (37–65°C) .

- Knockdown controls : siRNA-mediated silencing of the target gene to confirm on-mechanism activity .

- Competitive binding : Co-treatment with known inhibitors (e.g., LOXO-292) to assess specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.